N-(4-ethynylphenyl)methanesulfonamide

PDE4B inhibition regiochemistry isocoumarin

N-(4-Ethynylphenyl)methanesulfonamide is a para-substituted phenyl sulfonamide bearing a terminal alkyne handle that enables efficient copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), classifying it as a click-chemistry-compatible building block. Synthesized via condensation of 4-ethynylaniline with methanesulfonyl chloride in pyridine–dichloromethane, the compound has a molecular formula of C₉H₉NO₂S, a molecular weight of 195.24 g/mol, and a reported melting point of 124 °C.

Molecular Formula C9H9NO2S
Molecular Weight 195.24 g/mol
CAS No. 111448-81-8
Cat. No. B3039496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)methanesulfonamide
CAS111448-81-8
Molecular FormulaC9H9NO2S
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C#C
InChIInChI=1S/C9H9NO2S/c1-3-8-4-6-9(7-5-8)10-13(2,11)12/h1,4-7,10H,2H3
InChIKeyUCHWGULVMAZIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethynylphenyl)methanesulfonamide (CAS 111448-81-8): A Terminal Alkyne–Sulfonamide Building Block for Kinase and Carbonic Anhydrase Probe Synthesis


N-(4-Ethynylphenyl)methanesulfonamide is a para-substituted phenyl sulfonamide bearing a terminal alkyne handle that enables efficient copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), classifying it as a click-chemistry-compatible building block [1]. Synthesized via condensation of 4-ethynylaniline with methanesulfonyl chloride in pyridine–dichloromethane, the compound has a molecular formula of C₉H₉NO₂S, a molecular weight of 195.24 g/mol, and a reported melting point of 124 °C . Its primary utility lies as a synthetic intermediate for assembling isocoumarin-based phosphodiesterase 4 (PDE4) inhibitors and glycoconjugate carbonic anhydrase (CA) inhibitors, where the methanesulfonamide moiety serves as a zinc-binding or hydrogen-bonding pharmacophore and the alkyne functions as a ligation site [1][2].

Why N-(4-Ethynylphenyl)methanesulfonamide Cannot Be Replaced by Generic Ethynylphenyl Sulfonamide Analogs


The para (4-) ethynyl substitution pattern of this compound is not an arbitrary structural feature; regioisomeric ortho- or meta-ethynylphenyl methanesulfonamides place the terminal alkyne and sulfonamide NH in different spatial orientations, altering both the trajectory of the alkyne for CuAAC ligation and the hydrogen-bonding geometry of the sulfonamide pharmacophore [1]. Furthermore, replacing the methanesulfonamide group with an acetamide (N-(4-ethynylphenyl)acetamide, CAS 35447-83-7) eliminates the sulfonyl oxygens required for zinc coordination in carbonic anhydrase inhibition and reduces hydrogen-bond donor capacity, while substitution with a bulkier benzenesulfonamide (N-(4-ethynylphenyl)benzenesulfonamide, CAS 383147-75-9) introduces steric constraints that can impede enzyme active-site access [2]. The quantitative impact of these structural deviations is documented in the Comparative Evidence Guide below.

Quantitative Differentiation Evidence for N-(4-Ethynylphenyl)methanesulfonamide Against Its Closest Analogs


Para-Regioisomer Enables PDE4B Inhibition via Aminosulfonamide Pharmacophore – Meta Isomer Not Reported as Active

In the Thirupataiah et al. (2021) study, the para-ethynylphenyl methanesulfonamide motif was integral to the aminosulfonamide-bearing isocoumarin derivatives that inhibited PDE4B. The two most potent compounds, 3q and 3u, displayed PDE4B IC₅₀ values of 0.43 ± 0.11 μM and 0.54 ± 0.19 μM, respectively, with ≥2-fold selectivity over PDE4D [1]. The corresponding meta-ethynylphenyl methanesulfonamide (CAS 1025055-55-3) is commercially available but has not been reported in peer-reviewed PDE4 inhibition studies, indicating that the para geometry is critical for the aminosulfonamide moiety to achieve the binding pose required for PDE4B active-site engagement .

PDE4B inhibition regiochemistry isocoumarin inflammation

Methanesulfonamide Outperforms Carboxamide in PDE4B Inhibition Within the Same Isocoumarin Scaffold

The Thirupataiah et al. (2021) structure–activity relationship (SAR) study directly compared isocoumarins bearing an aminosulfonamide moiety (derived from the target methanesulfonamide building block) against those bearing an aminocarboxamide moiety (derived from the acetamide analog). The authors concluded that the aminosulfonamide group was superior to the aminocarboxamide in terms of PDE4B inhibition [1]. This is qualitatively consistent with the sulfonamide's ability to engage the catalytic zinc ion and/or hydrogen-bond network within the PDE4 active site more effectively than the carboxamide. Replacing the methanesulfonamide building block with N-(4-ethynylphenyl)acetamide (CAS 35447-83-7) would therefore be expected to reduce or abolish PDE4B inhibitory potency in the resulting conjugate.

PDE4B sulfonamide vs carboxamide SAR anti-inflammatory

Terminal Alkyne Handle Enables CuAAC Ligation for Carbonic Anhydrase Inhibitor Assembly – Non-Alkynylated Analogs Cannot Participate

Carroux et al. (2013) employed 3- and 4-ethynyl benzenesulfonamide as alkyne components in Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions with glycopyranosyl azides to synthesize glycoconjugate carbonic anhydrase inhibitors [1]. This work established that the para-ethynylphenyl sulfonamide scaffold, when conjugated via CuAAC, yields compounds with measurable hCA IX and XII inhibition and favorable in vitro metabolic stability. N-(4-Ethynylphenyl)methanesulfonamide bears an identical terminal alkyne at the para position, enabling the same CuAAC ligation strategy. In contrast, N-(4-ethylphenyl)methanesulfonamide (the saturated analog) and N-phenylmethanesulfonamide (lacking the alkyne entirely) cannot undergo CuAAC, precluding their use in click-chemistry-based probe or conjugate assembly.

click chemistry CuAAC carbonic anhydrase prodrug glycoconjugate

Melting Point and Physical Form Differentiation Against the Acetamide and Benzenesulfonamide Analogs

The target compound has a reported melting point of 124 °C (ABCR GmbH datasheet), which is significantly higher than that of N-(4-ethynylphenyl)acetamide (CAS 35447-83-7; typical sulfonamide vs acetamide trend) and lower than that of the bulkier N-(4-ethynylphenyl)benzenesulfonamide (CAS 383147-75-9) . The methanesulfonamide derivative is typically supplied as a crystalline solid with ambient storage stability, whereas the acetamide analog is recommended for storage at 4 °C, indicating differential thermal lability . The boiling point is estimated at 314.9 ± 44.0 °C, with a flash point of 144.3 ± 28.4 °C .

physicochemical properties melting point formulation procurement

GHS Hazard Profile: Methanesulfonamide vs Trifluoromethanesulfonamide Analog – Differentiated Safety Profile for Laboratory Handling

N-(4-Ethynylphenyl)methanesulfonamide is classified under GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The structurally related N-(3-ethynylphenyl)-1,1,1-trifluoromethanesulfonamide (CAS 154498-33-6) carries the electron-withdrawing trifluoromethyl group on the sulfonamide, which introduces different toxicological liabilities (trifluoromethanesulfonamides are often stronger alkylating agents) . The methanesulfonamide analog thus offers a more predictable and manageable GHS profile for routine laboratory synthesis, an important consideration in procurement for high-throughput or multi-user facilities.

GHS classification laboratory safety procurement decision risk assessment

Validated Application Scenarios for N-(4-Ethynylphenyl)methanesulfonamide in PDE4 Inhibitor Development, Carbonic Anhydrase Probe Synthesis, and Click Chemistry Conjugation


Synthesis of Isocoumarin-Based PDE4B-Selective Inhibitors Using PdCl₂-Catalyzed Annulation

As demonstrated by Thirupataiah et al. (2021), this compound serves as the source of the aminosulfonamide pharmacophore in PDE4B inhibitors. The para-ethynylphenyl methanesulfonamide fragment is incorporated into the isocoumarin scaffold via PdCl₂-catalyzed cyclization, yielding compounds with PDE4B IC₅₀ values in the 0.4–0.5 μM range and ≥2-fold selectivity over PDE4D [1]. Researchers developing anti-inflammatory leads for arthritis, COPD, or COVID-19-associated cytokine storm can procure this building block to access the validated isocoumarin chemical space.

CuAAC-Mediated Assembly of Glycoconjugate Carbonic Anhydrase IX/XII Probes

Building on the Carroux et al. (2013) methodology, the terminal alkyne of this compound can be conjugated with azide-functionalized carbohydrate moieties via CuAAC click chemistry to generate tumor-targeted carbonic anhydrase inhibitors [2]. The methanesulfonamide group contributes hydrogen-bonding capacity for enzyme binding, while the triazole linkage formed during CuAAC provides metabolic stability. This application is particularly relevant for groups developing hypoxia-selective anticancer agents or diagnostic probes targeting the extracellular CA IX/XII isoforms.

Structure–Activity Relationship (SAR) Studies Comparing Sulfonamide vs Carboxamide Pharmacophores

The Thirupataiah et al. SAR data directly establish that the aminosulfonamide group outperforms aminocarboxamide for PDE4B inhibition [1]. Researchers conducting systematic SAR campaigns can use this compound as the sulfonamide-positive control building block and N-(4-ethynylphenyl)acetamide (CAS 35447-83-7) as the matched carboxamide comparator to interrogate the contribution of the sulfonamide moiety to target engagement, selectivity, and pharmacokinetic parameters across diverse target classes.

Click Chemistry-Based Chemical Proteomics Probe Synthesis

The combination of a terminal alkyne (for bioorthogonal ligation) and a methanesulfonamide group (as a compact pharmacophore or solubility-enhancing moiety) makes this compound an attractive precursor for activity-based protein profiling (ABPP) probes. The alkyne enables downstream installation of fluorophores or biotin tags via CuAAC in cell lysates or live cells, while the methanesulfonamide can target enzyme classes such as carbonic anhydrases or PDEs that recognize sulfonamide-based ligands [2][3].

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